

Comparative Analysis of BIIB129's Kinome Profile Against Other BTK Inhibitors

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Compound of Interest

Compound Name: BIIB129

Cat. No.: B12367742

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A detailed guide for researchers and drug development professionals on the kinase selectivity of **BIIB129**, a novel Bruton's tyrosine kinase (BTK) inhibitor, in comparison to other inhibitors in its class. This guide synthesizes publicly available experimental data to provide an objective overview of their kinome scan profiles.

BIIB129 is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.^{[1][2]} Its high selectivity is a key attribute, potentially minimizing off-target effects and improving its safety profile. This guide provides a comparative analysis of the kinome scan data for **BIIB129** against other BTK inhibitors, including tolebrutinib and evobrutinib.

Kinase Selectivity Profile: A Tabular Comparison

The following table summarizes the available quantitative data on the selectivity of **BIIB129** and competitor BTK inhibitors. The data is primarily derived from kinome scan assays, which assess the binding affinity of an inhibitor against a large panel of kinases. A common metric used to quantify selectivity is the selectivity score (S-score), which represents the fraction of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

Inhibitor	Primary Target	Kinome Scan Panel Size	Concentration	Selectivity Score (S(10) at 1 μ M)	Known Off-Target Kinases (>90% inhibition at 1 μ M)
BIIB129 (compound 25)	BTK	403	1 μ M	0.025[3]	10 kinases (specific list not publicly available)[1]
Compound 10 (BIIB129 precursor)	BTK	403	1 μ M	0.017[1]	7 kinases (specific list not publicly available)[1]
Tolebrutinib	BTK	Not specified	Not specified	Not publicly available	See comparative selectivity table below
Evobrutinib	BTK	Not specified	Not specified	Not publicly available	See comparative selectivity table below

Comparative Selectivity Against Cysteine-Containing Kinases

A key aspect of the selectivity of covalent BTK inhibitors is their potential to interact with other kinases that have a cysteine residue in a homologous position to Cys481 in BTK. The following table presents the dissociation constants (Kd) for **BIIB129** and other inhibitors against a panel of such kinases. A higher fold selectivity value indicates greater selectivity for BTK over the off-target kinase.

Kinase	BIIB129 (compound 25) Kd (nM)	Fold Selectivity vs. BTK	Tolebrutinib Kd (nM)	Fold Selectivity vs. BTK	Evobrutinib Kd (nM)	Fold Selectivity vs. BTK
BTK	0.63	-	1.4	-	4.6	-
BMX	43	68.3	3	2.1	4	0.9
TEC	9	14.3	1	0.7	<1	<0.2
TXK	27	42.9	5	3.6	37	8.0
JAK3	157	249.2	847	605	1217	264.6
BLK	460	730.2	3	2.1	133	28.9

Data sourced from: Discovery and Preclinical Characterization of **BIIB129**, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis.[\[1\]](#)

Experimental Protocols

The kinome scan data presented was generated using the KINOMEScan™ platform from Eurofins DiscoverX. This section outlines the general methodology for such an assay.

KINOMEScan Competition Binding Assay

The KINOMEScan assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases. The core principle involves the competition between the test inhibitor and a proprietary, immobilized ligand for binding to the kinase active site.

Materials:

- DNA-tagged recombinant human kinases.
- Immobilized, broad-spectrum kinase inhibitor (ligand).
- Test compound (e.g., **BIIB129**).
- Streptavidin-coated beads.

- Buffers and reagents for binding and washing steps.
- Quantitative PCR (qPCR) reagents.

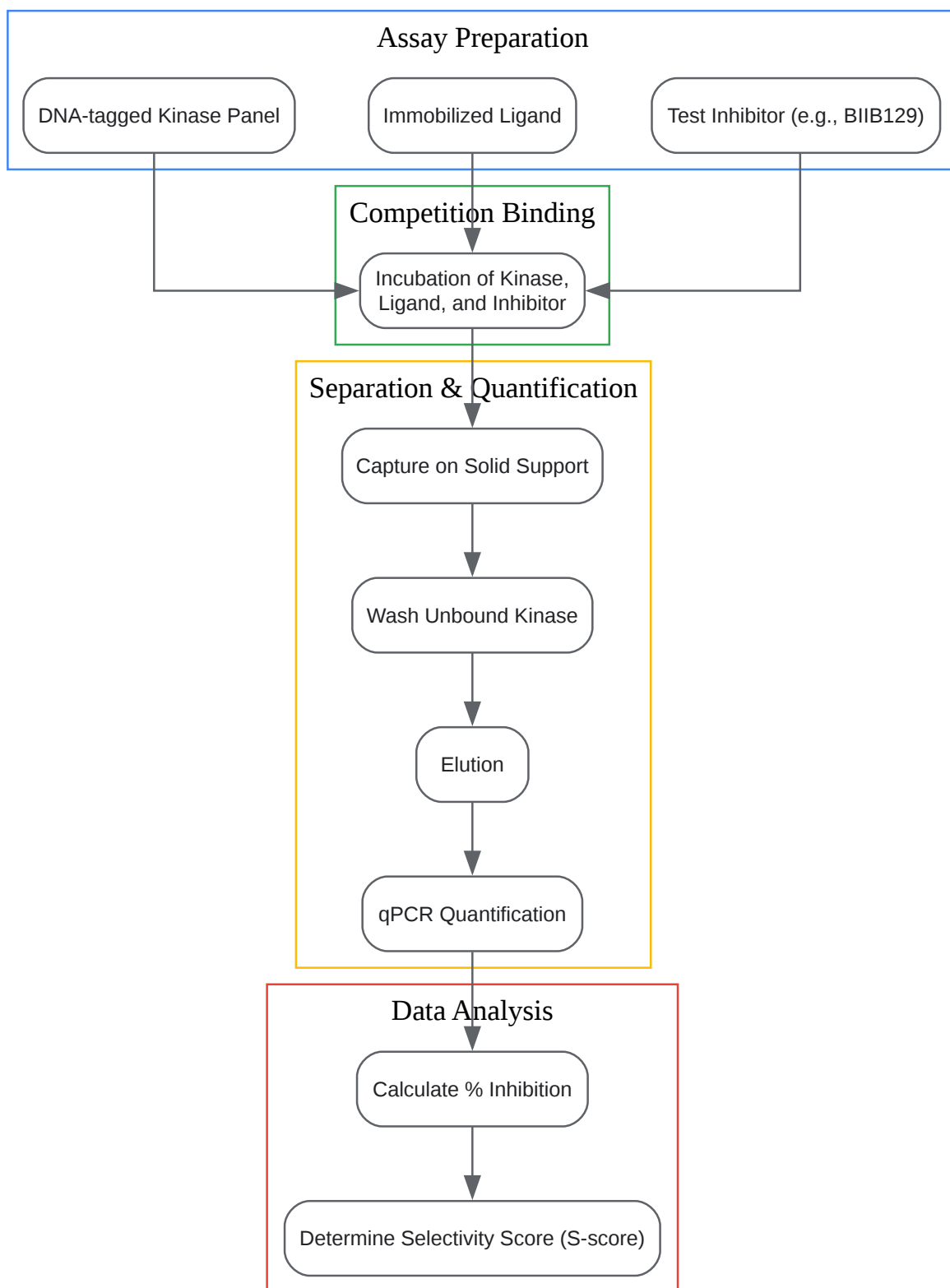
General Procedure:

- Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 μ M). The mixture is allowed to reach equilibrium.
- Capture: The ligand-bound kinases are captured on streptavidin-coated solid support.
- Washing: Unbound kinases are removed through a series of wash steps.
- Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the amount of the associated DNA tag is quantified using qPCR.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, where a lower percentage indicates a stronger interaction between the test compound and the kinase. For K_d determination, the assay is run with a range of compound concentrations.

Selectivity Score (S-score) Calculation: The selectivity score is a quantitative measure of the inhibitor's specificity. The S(10) score, for example, is calculated by dividing the number of kinases with greater than 90% inhibition at a 10 μ M concentration by the total number of kinases tested.^{[4][5][6][7][8]}

Mandatory Visualizations

Experimental Workflow for Kinome Scanning

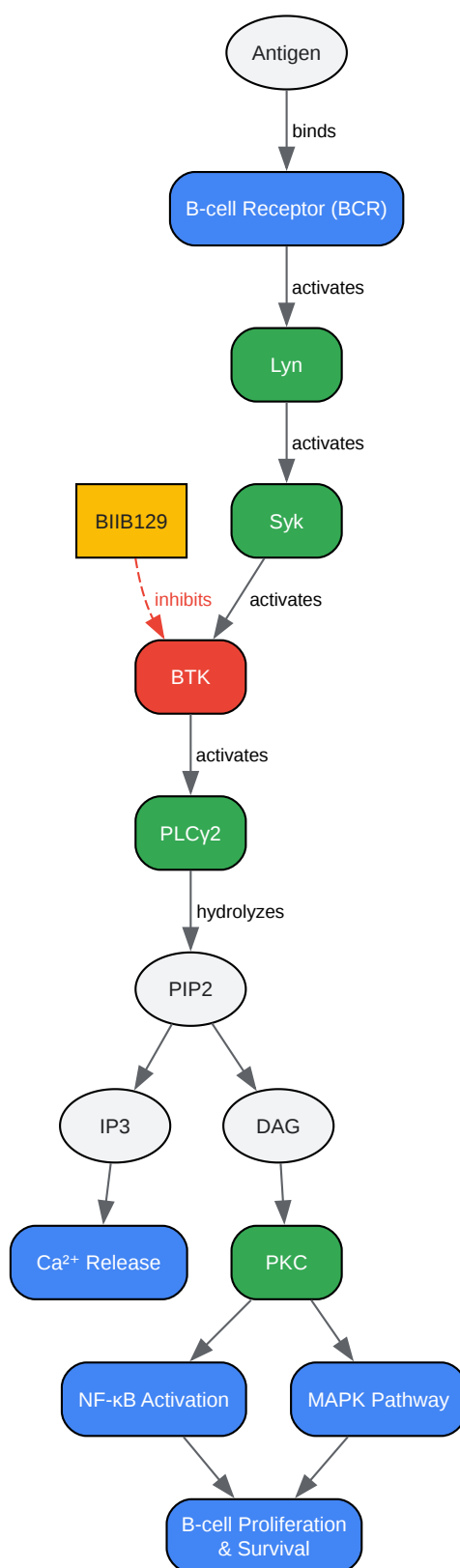


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Caption: A generalized workflow for determining kinase inhibitor selectivity using a competition binding assay.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[9][10][11]



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Caption: The B-cell receptor signaling cascade, highlighting the central role of BTK and its inhibition by **BIIB129**.

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